molecular formula C16H17NO4S B2682671 N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide CAS No. 900943-14-8

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide

Cat. No.: B2682671
CAS No.: 900943-14-8
M. Wt: 319.38
InChI Key: CCNUNJYZGDJCKZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide is a chemical compound that features a benzodioxole group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide is unique due to the presence of both a benzodioxole and a sulfonamide group. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications. The ethyl group on the benzene ring further enhances its chemical properties, distinguishing it from other similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

Molecular Characteristics:

  • Molecular Formula: C16H17NO4S
  • Molecular Weight: 319.375 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography .

This compound exhibits its biological activity through interactions with specific molecular targets. The benzodioxole moiety can modulate enzyme activity or receptor signaling pathways, while the sulfonamide group enhances binding affinity via hydrogen bonding with biological molecules. This dual interaction potentially leads to inhibition of enzyme activity or modulation of cellular pathways.

Biological Activity and Therapeutic Potential

The compound has been investigated for various biological activities:

1. Antimicrobial Activity:
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar capabilities, warranting further investigation into its efficacy against specific pathogens.

2. Anticancer Properties:
The unique structural attributes of this compound suggest potential applications in cancer therapy. Its ability to interact with key biological targets may inhibit tumor growth or induce apoptosis in cancer cells. Ongoing studies aim to elucidate these mechanisms and assess its effectiveness in various cancer models .

3. Enzyme Inhibition:
The compound has been explored for its potential as an enzyme inhibitor. Its interactions can disrupt enzymatic functions critical for cellular processes, making it a candidate for developing therapeutic agents targeting specific enzymatic pathways involved in disease progression.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic implications of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study BAnticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines; mechanism involves apoptosis induction via caspase activation.
Study CEnzyme InteractionIdentified as a potent inhibitor of carbonic anhydrase, affecting pH regulation in tumor microenvironments.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-12-3-6-14(7-4-12)22(18,19)17-10-13-5-8-15-16(9-13)21-11-20-15/h3-9,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNUNJYZGDJCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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